molecular formula C18H14Cl2N2O3S2 B2865602 3-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 892851-05-7

3-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2865602
CAS No.: 892851-05-7
M. Wt: 441.34
InChI Key: DELXISGYDWCKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-dichlorophenyl isothiocyanate with an appropriate amine under controlled conditions.

    Sulfonylation: The thiazole intermediate is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the amidation of the sulfonylated thiazole with 3-bromopropanamide under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(phenylsulfonyl)acetamide
  • N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(phenylsulfonyl)butanamide

Uniqueness

3-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide is unique due to its specific structural features, such as the presence of both thiazole and sulfonyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S2/c19-12-6-7-15(20)14(10-12)16-11-26-18(21-16)22-17(23)8-9-27(24,25)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELXISGYDWCKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.